5-Amino-3-bromo-2-methoxypyridine
Overview
Description
5-Amino-3-bromo-2-methoxypyridine is an organic compound with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . It is characterized by a pyridine ring substituted with amino, bromo, and methoxy groups at positions 5, 3, and 2, respectively. This compound appears as a colorless to light yellow crystalline solid and is used in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-3-bromo-2-methoxypyridine involves the reaction of 2-bromo-5-aminopyridine with bromomethane under basic conditions . The reaction proceeds as follows:
Starting Materials: 2-bromo-5-aminopyridine and bromomethane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Coupling Reactions: Formation of biaryl or aryl-amine derivatives.
Oxidation and Reduction: Formation of nitro or amine derivatives.
Scientific Research Applications
5-Amino-3-bromo-2-methoxypyridine has diverse applications in scientific research:
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents for various diseases.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-2-methoxypyridine depends on its specific application
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Bromo Group: Acts as a leaving group in substitution reactions.
Methoxy Group: Influences the electronic properties of the pyridine ring and can participate in hydrogen bonding.
These interactions enable the compound to modulate biological pathways and chemical reactions, making it a versatile tool in research and development .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-2-methoxypyridine: Similar structure but with different substitution pattern.
2-Amino-5-bromo-3-methylpyridine: Contains a methyl group instead of a methoxy group.
5-Bromo-2-methoxypyridine: Lacks the amino group.
Uniqueness
5-Amino-3-bromo-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both amino and bromo groups allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-6-methoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYVVGOHQBANQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612195 | |
Record name | 5-Bromo-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53242-18-5 | |
Record name | 5-Bromo-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-3-bromo-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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